molecular formula C19H22 B074742 1,1-Diphenyl-1-heptene CAS No. 1530-20-7

1,1-Diphenyl-1-heptene

Cat. No. B074742
M. Wt: 250.4 g/mol
InChI Key: SRMGQBFDRIIXAH-UHFFFAOYSA-N
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Patent
US05663440

Procedure details

In a 100-milliliter three-necked flask equipped with a stirring device and a nitrogen substituting device, 1.2 g of a Pd-C catalyst (a 5% product, containing 55.9% of water) and a solution of 12.4 g of 1,1-diphenyl-1-heptene in 50 milliliters of tetrahydrofuran were introduced, and contacted with hydrogen gas at a normal pressure with stirring. After hydrogen absorption was stopped, the catalyst was filtered off and the solution was concentrated. Thereafter, by carrying out a distillation under a decreased pressure, 9.8 g of 1,1-diphenyl heptane was obtained as colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[C:2]1([C:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>[Pd].O1CCCC1>[C:2]1([CH:8]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
12.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CCCCCC)C1=CC=CC=C1
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100-milliliter three-necked flask equipped with a stirring device
ADDITION
Type
ADDITION
Details
were introduced
CUSTOM
Type
CUSTOM
Details
After hydrogen absorption
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
a distillation under a decreased pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCCCCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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